dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(ethyldisulfanyl)propanoate
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Overview
Description
dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(ethyldisulfanyl)propanoate, also known as N-(tert-Butoxycarbonyl)-S-ethyl-L-cysteine dicyclohexylamine salt, is a derivative of cysteine, an amino acid. This compound is often used in peptide synthesis and various biochemical applications due to its protective groups that prevent unwanted reactions during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(ethyldisulfanyl)propanoate typically involves the protection of the amino and thiol groups of cysteine. The tert-butoxycarbonyl (Boc) group is used to protect the amino group, while the ethylthio group protects the thiol group. The synthesis can be carried out using standard peptide synthesis techniques, including the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. The process includes the protection of functional groups, coupling reactions, and purification steps to obtain the final product with high purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) is common in industrial settings to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(ethyldisulfanyl)propanoate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The Boc group can be removed under acidic conditions, and the ethylthio group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Deprotected cysteine derivatives.
Scientific Research Applications
dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(ethyldisulfanyl)propanoate is widely used in scientific research, including:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of peptide-based materials and bioconjugates.
Mechanism of Action
The mechanism of action of dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(ethyldisulfanyl)propanoate involves the protection of the amino and thiol groups during peptide synthesis. The Boc group prevents unwanted reactions at the amino group, while the ethylthio group protects the thiol group. These protective groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
Boc-Cys-OH: N-(tert-Butoxycarbonyl)-L-cysteine, lacks the ethylthio group.
Boc-Cys(Trt)-OH: N-(tert-Butoxycarbonyl)-S-trityl-L-cysteine, uses a trityl group for thiol protection.
Fmoc-Cys(Trt)-OH: N-(9-Fluorenylmethoxycarbonyl)-S-trityl-L-cysteine, uses a different protecting group for the amino group.
Uniqueness
dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(ethyldisulfanyl)propanoate is unique due to its combination of Boc and ethylthio protective groups, which provide specific advantages in peptide synthesis. The ethylthio group offers stability under various conditions, making it suitable for complex synthetic routes .
Properties
Molecular Formula |
C22H42N2O4S2 |
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Molecular Weight |
462.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-3-(ethyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C12H23N.C10H19NO4S2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-16-17-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t;7-/m.0/s1 |
InChI Key |
CWYYDDPYANGOGA-ZLTKDMPESA-N |
Isomeric SMILES |
CCSSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CCSSCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
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